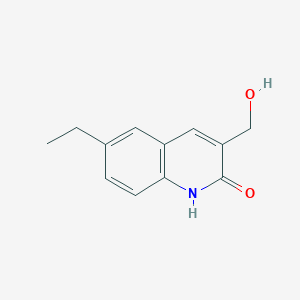

6-Ethyl-3-(hydroxymethyl)quinolin-2-ol

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry in Organic Synthesis

The story of quinoline begins in 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov This discovery marked the entry of a new class of nitrogen-containing heterocycles into the world of chemistry. Early synthetic endeavors, most notably the Skraup synthesis developed in 1880, provided the first general methods for constructing the quinoline core. researchgate.net These classical methods, while foundational, often required harsh reaction conditions. Over the decades, the synthetic repertoire for quinolines has expanded dramatically, with the development of more sophisticated and milder methodologies like the Doebner-von Miller, Combes, and Friedländer syntheses. researchgate.net Modern organic synthesis continues to refine these classic reactions and introduce novel strategies, including transition-metal-catalyzed cross-coupling reactions and C-H activation approaches, to afford functionalized quinolines with high degrees of precision and efficiency. nih.govekb.eg

Significance of the Quinoline Scaffold in Advanced Heterocyclic Systems

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the design of advanced heterocyclic systems. Its rigid, planar structure provides a unique platform for the spatial orientation of functional groups, influencing interactions with biological targets or the photophysical properties of materials. The nitrogen atom within the ring imparts a degree of basicity and allows for hydrogen bonding interactions, which are crucial for its diverse biological activities. nih.gov The aromatic nature of the quinoline system also makes it an excellent candidate for applications in materials science, where its derivatives have been explored as fluorescent probes, organic light-emitting diodes (OLEDs), and chemosensors. scispace.com The versatility of the quinoline ring lies in its susceptibility to a wide range of chemical modifications at various positions, allowing for the fine-tuning of its electronic and steric properties. researchgate.net

Overview of 2-Hydroxylated Quinoline Derivatives and Their Structural Diversity

Within the vast family of quinoline derivatives, those bearing a hydroxyl group at the 2-position, also known as quinolin-2(1H)-ones or carbostyrils, represent a particularly important subclass. These compounds exist in a tautomeric equilibrium between the keto (quinolin-2(1H)-one) and enol (2-hydroxyquinoline) forms, with the keto form generally predominating. The structural diversity of 2-hydroxylated quinolines is vast, arising from the possibility of introducing a wide array of substituents at various positions on the bicyclic ring system.

Rationale for Investigating 6-Ethyl-3-(hydroxymethyl)quinolin-2-ol within the Quinoline Class

The specific substitution pattern of this compound suggests a deliberate design aimed at exploring specific structure-activity relationships. The rationale for investigating this particular compound can be broken down by considering its individual components:

The Quinolin-2-ol Core: As a foundational scaffold, it provides the essential heterocyclic framework known for its broad biological and chemical relevance.

The 3-(hydroxymethyl) Group: The introduction of a hydroxymethyl group at the C-3 position is of significant interest. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing binding interactions with biological targets. Furthermore, the hydroxymethyl moiety provides a handle for further chemical derivatization, allowing for the synthesis of more complex molecules. A plausible synthetic route to introduce this group involves the reduction of a 3-formyl-2-hydroxyquinoline precursor using a reducing agent like sodium borohydride (B1222165). medcraveonline.com

The 6-Ethyl Group: Substitution at the C-6 position of the quinoline ring has been shown to modulate the electronic properties and lipophilicity of the molecule, which can in turn influence its biological activity. nih.gov An ethyl group, being a small, lipophilic alkyl group, can enhance binding to hydrophobic pockets in enzymes or receptors. The presence of substituents at this position has been explored in the context of developing inhibitors for various kinases. nih.gov

Therefore, the investigation of this compound is driven by the desire to combine the established potential of the quinolin-2-one scaffold with the specific functionalities of the hydroxymethyl and ethyl groups to create a molecule with potentially novel and enhanced properties.

Compound and Data Tables

Table 1: Chemical Compound Mentioned in this Article

| Compound Name |

| This compound |

| Quinoline |

| 2-Hydroxyquinoline (B72897) |

| Quinolin-2(1H)-one |

| 3-Formyl-2-hydroxyquinoline |

| Sodium borohydride |

Table 2: Plausible Synthesis and Properties of this compound

| Property | Value/Description |

| Plausible Synthetic Precursor | 6-Ethyl-2-hydroxyquinoline-3-carbaldehyde |

| Plausible Synthetic Reaction | Reduction of the 3-formyl group |

| Plausible Reducing Agent | Sodium borohydride (NaBH₄) medcraveonline.com |

| Predicted Molecular Formula | C₁₂H₁₃NO₂ |

| Predicted Molecular Weight | 203.24 g/mol |

| Predicted Key Functional Groups | Quinolin-2-one core, Hydroxyl group (-OH), Ethyl group (-CH₂CH₃), Hydroxymethyl group (-CH₂OH) |

| Predicted Structural Features | A bicyclic heterocyclic system with substituents at positions 3 and 6. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

485337-98-2 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

6-ethyl-3-(hydroxymethyl)-1H-quinolin-2-one |

InChI |

InChI=1S/C12H13NO2/c1-2-8-3-4-11-9(5-8)6-10(7-14)12(15)13-11/h3-6,14H,2,7H2,1H3,(H,13,15) |

InChI Key |

QFIBLVHFOMPAFF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)C(=C2)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Ethyl 3 Hydroxymethyl Quinolin 2 Ol and Analogues

Strategies for Quinoline (B57606) Core Construction and Functionalization

The foundational step in synthesizing complex quinolines is the construction of the core heterocyclic ring system. The choice of strategy dictates the substitution patterns that are readily accessible.

Classic name reactions provide robust and well-established routes to the quinoline core. These methods typically involve the acid- or base-catalyzed condensation of anilines or other ortho-substituted benzene (B151609) derivatives with carbonyl compounds, followed by cyclodehydration.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). organicreactions.orgresearchgate.net The process can be catalyzed by acids or bases and proceeds via an aldol-type condensation followed by cyclization. researchgate.netiipseries.org It is a highly convergent method for producing substituted quinolines. researchgate.net

Skraup Synthesis: In this reaction, an aromatic amine is heated with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. iipseries.org Despite its historical significance, the harsh conditions and potential for low yields can limit its application for complex, functionalized substrates. researchgate.net

Combes Synthesis: The Combes synthesis produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgscribd.com

Niementowski Reaction: Considered an extension of the Friedländer synthesis, this reaction involves the condensation of an anthranilic acid with a carbonyl compound to form a 4-hydroxyquinoline (quinolin-4-ol) derivative. organicreactions.orgresearchgate.net

These traditional methods, while foundational, often require harsh reaction conditions and can sometimes result in poor yields, which has spurred the development of more modern alternatives. researchgate.net

Table 1: Overview of Traditional Quinoline Syntheses

| Reaction Name | Key Reactants | Typical Conditions | General Product |

|---|---|---|---|

| Friedländer | o-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Acid or Base Catalysis, Heat | Substituted Quinoline organicreactions.orgresearchgate.net |

| Skraup | Aromatic Amine + Glycerol + Oxidizing Agent | Strong Acid (H₂SO₄), Heat | Quinoline iipseries.orgresearchgate.net |

| Combes | Aniline + β-Diketone | Strong Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinoline iipseries.orgscribd.com |

| Niementowski | Anthranilic Acid + Carbonyl Compound | Heat | 4-Hydroxyquinoline organicreactions.orgresearchgate.net |

Contemporary synthetic chemistry has introduced a variety of annulation (ring-forming) protocols that offer milder conditions, greater efficiency, and broader substrate scope. mdpi.com These methods often rely on transition metal catalysis to facilitate C-H bond activation and subsequent cyclization.

Recent advancements include:

Ruthenium-catalyzed annulation: Enaminones can react with anthranils in a ruthenium-catalyzed aza-Michael addition and intramolecular annulation to yield 3-substituted quinoline derivatives. mdpi.comrsc.org

Copper-catalyzed annulation: Ketone oxime acetates have been used with ortho-trifluoroacetyl anilines in a copper-catalyzed reaction to produce 4-trifluoromethyl quinolines under redox-neutral conditions. mdpi.com

Gold(III)-catalyzed annulation: As an alternative to the Friedländer synthesis, a gold(III)-catalyzed reaction of 2-amino-arylcarbonyls with electron-deficient alkynes provides a modular, one-step route to a wide range of 3-substituted quinolines under mild conditions. acs.org

Rhodium-catalyzed C-H activation: Quinoline N-oxides can undergo rhodium(III)-catalyzed C8-alkylation with maleimides, demonstrating site-selective functionalization. nih.gov

These modern strategies represent a significant evolution in quinoline synthesis, enabling the construction of complex and highly functionalized molecules with high precision. mdpi.com

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. This approach is valued for its atom economy, step economy, and ability to rapidly generate molecular diversity. beilstein-journals.org

Povarov Reaction: This is a prominent MCR for synthesizing tetrahydroquinoline derivatives. beilstein-journals.orgicm.edu.pl It involves the acid-catalyzed [4+2] cycloaddition of an aniline, an aldehyde, and an activated alkene. beilstein-journals.orgicm.edu.pl The resulting tetrahydroquinolines can subsequently be oxidized to the corresponding quinolines, providing a versatile two-step sequence to complex quinoline scaffolds. beilstein-journals.org The reaction can be performed as a one-pot, multi-component process where the intermediate imine is formed in situ. icm.edu.pl

Ugi Reaction: While not a direct quinoline synthesis, the Ugi MCR can be used in post-cyclization strategies to build complex heterocyclic systems. For instance, Ugi adducts can undergo subsequent reactions like the Pomeranz–Fritsch cyclization to generate isoquinoline scaffolds and related heterocycles, showcasing the power of combining MCRs with other transformations. nih.gov

MCRs provide a convergent and powerful tool for accessing diverse and complex quinoline libraries from simple starting materials. beilstein-journals.org

Stereoselective and Regioselective Introduction of Substituents

To synthesize a specific target like 6-Ethyl-3-(hydroxymethyl)quinolin-2-ol, precise control over the placement of substituents on the quinoline ring is essential. This requires strategies for selective functionalization at specific carbon atoms.

Introducing a hydroxymethyl group (-CH₂OH) at the C3 position of a quinoline ring is a challenging transformation that requires high regioselectivity. The C3 position is often less reactive than the C2 or C4 positions in nucleophilic substitutions.

One common strategy involves a two-step process:

Formylation: Introduction of a formyl group (-CHO) at the C3 position.

Reduction: Subsequent reduction of the aldehyde to a primary alcohol.

A direct synthesis of 3-(hydroxymethyl)quinolin-2-ol has been achieved via the sodium borohydride (B1222165) reduction of 2-hydroxyquinoline-3-carbaldehyde in a co-solvent system of ethanol and tetrahydrofuran. medcraveonline.com

Modern approaches focus on direct C-H hydroxymethylation. For example, quinolines can be hydroxymethylated using methanol as the C1 source and sodium persulfate (Na₂S₂O₈) as an oxidizing agent under transition-metal-free conditions. researchgate.net Furthermore, N-arylmethyl activation strategies have been developed to achieve C3-selective C-H thiolation of quinolines, indicating that activating the nitrogen can direct functionalization to the C3 position. rsc.orgresearchgate.net These principles could potentially be adapted for hydroxymethylation.

The regioselective introduction of an ethyl group at the C6 position can be accomplished through two primary approaches: building the ring from an already substituted precursor or by direct C-H functionalization of the quinoline core.

Precursor-Based Synthesis: A straightforward and highly regioselective method is to use a starting material that already contains the ethyl group at the desired position. For instance, employing 4-ethylaniline as the aromatic amine component in a traditional synthesis like the Skraup or Combes reaction would directly lead to a 6-ethylquinoline core. Research has documented the synthesis of a 6-amino-1-ethyl-4-oxoquinoline-3-carboxylic ester, which starts from a precursor designed to place the ethyl group at what will become the C6 position of the final quinoline system. researchgate.net

Direct C-H Functionalization: Directing functionalization to the C6 position of a pre-formed quinoline ring is challenging due to the competing reactivity of other positions (like C2, C4, C5, and C8). nih.govresearchgate.net However, advances in catalysis have made this more feasible. The development of specialized directing templates and ligands can control the regioselectivity of C-H activation. researchgate.net While C2 and C8 functionalizations are more common, methods are emerging for targeting the C5 and C6 positions. nih.govresearchgate.netnih.gov For example, specific phosphine ligands have been shown to control the regioselective hydroboration of quinolines at the C5/C6 or C5/C8 positions. nih.gov

Catalytic Approaches in Quinoline Synthesis

The synthesis of the quinoline scaffold, the core of this compound, has been significantly advanced through various catalytic methodologies. These approaches offer improvements in efficiency, selectivity, and substrate scope over classical methods. Catalysis in this context can be broadly categorized into transition metal-catalyzed reactions, organocatalysis, and more recently, photocatalytic and biocatalytic transformations.

Transition Metal-Catalyzed Coupling Reactions (e.g., Rh, Cu, Pd-catalyzed)

Transition metals have become powerful tools for constructing complex organic molecules, and their application in quinoline synthesis is extensive. snnu.edu.cn Catalysts based on rhodium, copper, and palladium are particularly prominent, enabling a range of bond-forming reactions under mild conditions with high functional group tolerance. nih.gov

Rhodium (Rh)-Catalyzed Synthesis: Rhodium(III)-catalyzed reactions have emerged as a potent strategy for synthesizing quinoline derivatives, often proceeding through C-H activation pathways. acs.org A notable method involves the oxidative annulation of functionalized pyridines with two alkyne molecules. snnu.edu.cnacs.org This process utilizes a catalyst like [RhCp*Cl2]2 with an oxidant, such as copper(II) acetate (Cu(OAc)2), to facilitate a cascade C-H activation at the 2- and 3-positions of the pyridine (B92270) ring. snnu.edu.cnacs.org The reaction is highly regioselective for unsymmetrically substituted alkynes. acs.org Another approach uses 2-aminohydrazones and terminal alkynes in a chemo- and regioselective synthesis that is notable for being free of oxidants and bases. rsc.org

Copper (Cu)-Catalyzed Synthesis: Copper, being an earth-abundant and inexpensive metal, is an attractive catalyst for quinoline synthesis. ijstr.org Copper-catalyzed domino reactions of enaminones with 2-halo-benzaldehydes provide an effective route to quinoline derivatives. rsc.org These reactions proceed through a sequence of aldol reaction, C(aryl)-N bond formation, and elimination. rsc.org Copper acetate has also been used to catalyze a one-pot reaction between saturated ketones and anthranils to generate 3-substituted quinolines. mdpi.com Furthermore, a sustainable method involves the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones, catalyzed by a well-defined and air-stable Cu(II)-pincer complex under aerial conditions. ijstr.org A three-component cascade cyclization using copper catalysis can synthesize quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles. acs.org

Palladium (Pd)-Catalyzed Synthesis: Palladium-catalyzed reactions are widely used in organic synthesis due to their mild reaction conditions and tolerance of many functional groups. nih.gov These methods have been successfully applied to the synthesis of quinolin-2(1H)-ones and their analogues. nih.gov One-pot methods for synthesizing polysubstituted quinolines from readily available 2-amino aromatic ketones and alkynes have been developed using palladium catalysts. rsc.org Other significant palladium-catalyzed routes include the dehydrogenative coupling and intramolecular C-H alkenylation of N-phenylacrylamides, which constructs the quinolin-2(1H)-one core. nih.govmdpi.com A novel approach involves the oxidative cyclization of o-vinylanilines and alkynes using molecular oxygen as a green terminal oxidant. organic-chemistry.org

Table 1: Comparison of Transition Metal-Catalyzed Quinoline Synthesis

| Catalyst Type | Reactants | Key Features | Catalyst Example | Reference |

| Rhodium | Functionalized Pyridines + Alkynes | Oxidative annulation via cascade C-H activation. | [RhCp*Cl2]2 / Cu(OAc)2 | snnu.edu.cnacs.org |

| Copper | Enaminones + 2-halobenzaldehydes | Domino reaction (aldol, C-N formation, elimination). | Copper Iodide | rsc.org |

| Copper | 2-Aminobenzyl alcohols + Ketones | Sustainable dehydrogenative coupling under air. | Cu(II)-pincer complex | ijstr.org |

| Palladium | 2-Amino Aromatic Ketones + Alkynes | One-pot synthesis of polysubstituted quinolines. | PdCl2 | rsc.orgorganic-chemistry.org |

| Palladium | N-phenylacrylamides | Intramolecular C-H alkenylation for quinolin-2(1H)-ones. | Pd(OAc)2 | nih.gov |

Organocatalysis and Brønsted Acid/Base Catalysis

In the quest for more sustainable and metal-free synthetic routes, organocatalysis and Brønsted acid/base catalysis have gained significant attention. researchgate.netnih.gov These methods avoid the use of potentially toxic and expensive heavy metals. researchgate.net

The Friedländer synthesis, a condensation reaction between a 2-aminobenzaldehyde (B1207257) or ketone and a compound containing a reactive α-methylene group, is a classic and versatile method for quinoline synthesis that is often facilitated by acid or base catalysts. nih.gov

Brønsted Acid Catalysis: Various Brønsted acids have proven to be highly efficient catalysts for the Friedländer synthesis and related reactions. mdpi.com Catalysts such as p-toluenesulfonic acid (PTSA), o-benzenedisulfonimide, and solid acids like Chitosan-SO3H have been successfully employed, often under solvent-free conditions. mdpi.comfigshare.com These catalysts are typically non-corrosive, non-volatile, and in some cases, recyclable. mdpi.com Trifluoromethanesulfonic acid (TfOH) has been used to catalyze cyclization reactions of N-alkyl anilines with alkynes or alkenes under metal- and solvent-free conditions, using oxygen as the oxidant. rsc.org Brønsted acidic ionic liquids have also been investigated as efficient and recyclable catalysts for Friedländer and Skraup syntheses, sometimes in combination with microwave heating. mdpi.com

Organocatalysis: Beyond simple acids and bases, more complex organic molecules can catalyze quinoline synthesis. N-Heterocyclic carbenes and phosphines have been utilized in Friedländer-type syntheses. mdpi.com In a distinct approach, a highly enantioselective Brønsted acid-catalyzed cascade transfer hydrogenation provides access to 2-substituted tetrahydroquinolines, which are precursors to quinolines. kaust.edu.sa

Table 2: Examples of Brønsted Acid Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |

| o-Benzenedisulfonimide | Friedländer Synthesis | Solvent-free | Non-corrosive, non-volatile, recyclable | mdpi.com |

| p-Toluenesulfonic acid (PTSA) | Friedländer Synthesis | Reflux in ethanol | Effective for 4-alkylquinolines from 2-alkynylanilines | mdpi.com |

| Chitosan-SO3H | Friedländer Synthesis | Reflux | Recoverable, reusable solid acid catalyst | mdpi.com |

| Trifluoromethanesulfonic acid (TfOH) | Cyclization of N-alkyl anilines | Solvent-free, O2 atmosphere | Metal-free, broad substrate scope | rsc.org |

| Brønsted acidic ionic liquids | Friedländer / Skraup Synthesis | Solvent-free or with microwave heating | Recyclable, high efficiency | mdpi.com |

Photocatalytic and Biocatalytic Transformations

Harnessing the power of light and enzymes represents a modern frontier in green and sustainable chemistry, offering novel pathways for quinoline synthesis under exceptionally mild conditions.

Photocatalytic Transformations: Visible-light-mediated synthesis provides an environmentally friendly method for constructing N-containing heterocycles. organic-chemistry.org These reactions can be promoted by photocatalysts or, in some cases, proceed without any external catalyst, using only light. mdpi.com An efficient metal-free photoredox catalysis for quinoline synthesis has been reported using 10-methyl-9,10-dihydroacridine as the catalyst in a cascade annulation reaction. mdpi.com Another approach uses 9,10-phenanthrenequinone as a visible-light-excited photocatalyst for the synthesis of polysubstituted quinolines via the electrocyclization of 2-vinylarylimines. mdpi.com In some instances, a simple 5W blue light can promote the conversion of α,β-unsaturated ketones to various 2-aryl/-alkyl quinolines in good yields without any photocatalyst. mdpi.com Iron-catalyzed, visible-light-driven reactions have also been developed for the hydroxyalkylation of quinolines from carboxylic acids. mdpi.com

Biocatalytic Transformations: Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. nih.gov The synthesis of quinolines can be achieved through the oxidative aromatization of 1,2,3,4-tetrahydroquinoline (B108954) (THQ) precursors. nih.gov Monoamine oxidase (MAO-N) enzymes, used as either whole-cell or purified biocatalysts, have been shown to effectively catalyze the biotransformation of THQs into the corresponding aromatic quinoline derivatives. nih.govresearchgate.net This enzymatic strategy avoids the harsh reagents and conditions required by many traditional chemical oxidation methods. researchgate.net

Sustainable Synthetic Protocols

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly influencing the design of synthetic routes. For quinoline synthesis, this has led to the development of solvent-free methodologies and the use of alternative energy sources like microwaves.

Solvent-Free Methodologies

Performing reactions without a solvent minimizes the use of volatile organic compounds, which are often hazardous and environmentally damaging. These methods can lead to simplified workup procedures and reduced chemical waste. nih.gov

Several classical and modern quinoline syntheses have been adapted to solvent-free conditions. The Friedländer reaction, for instance, can be performed by heating the reactants in the presence of a catalyst without any solvent. researchgate.net A straightforward and environmentally friendly method for synthesizing quinolines has been developed by simply heating imines with styrene at 110°C without any solvent or catalyst. Similarly, Brønsted acidic ionic liquids or solid acid catalysts like silica-propylsulfonic acid can efficiently catalyze the Friedländer cyclization under solvent-free conditions, offering high yields and the potential for catalyst recycling. mdpi.comresearchgate.net These protocols are noted for their operational simplicity and alignment with green chemistry principles. mdpi.com

Microwave-Assisted Synthesis

Microwave irradiation has become a popular alternative to conventional heating in organic synthesis. mdpi.com It can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity. researchgate.net

Microwave-assisted synthesis (MAS) has been successfully applied to several named reactions for quinoline synthesis. nih.goviipseries.org For example, the Skraup synthesis, which traditionally requires harsh conditions, can be improved by using microwave heating in the presence of an acidic ionic liquid, eliminating the need for a strong acid like sulfuric acid and an external oxidant. mdpi.com The Friedländer synthesis can also be accelerated under microwave irradiation, often in solvent-free conditions using a solid catalyst, further enhancing its green credentials. researchgate.net

Ultrasonication-Mediated Reactions

The application of ultrasonic irradiation in organic synthesis has gained significant traction as a green chemistry approach, often leading to dramatic reductions in reaction times, improved yields, and enhanced product purity compared to conventional methods. nih.gov The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with transient high temperatures and pressures.

While a specific ultrasonication-mediated synthesis for this compound is not extensively detailed in the reviewed literature, the principles of sonochemistry have been successfully applied to the synthesis of various quinoline and quinolin-2-one derivatives. researchgate.netrsc.org These methodologies can be extrapolated to the target compound. For instance, the synthesis of 2-substituted quinolines has been achieved in good yields through a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate under ultrasound irradiation in water. nih.govresearchgate.netingentaconnect.com This approach highlights the potential for constructing the quinoline core of the target molecule under sonochemical conditions.

The advantages of employing ultrasound in the synthesis of such heterocyclic compounds are numerous. It can enhance reaction rates, thereby shortening reaction times from hours or even days to mere minutes. nih.gov Furthermore, sonication can lead to higher yields and cleaner reactions, simplifying work-up procedures. nih.gov

A plausible ultrasonication-mediated approach for an analogue, 2-hydroxyquinoline-3-carbaldehyde, involves the reduction of the aldehyde to the corresponding alcohol, 3-(hydroxymethyl)quinolin-2-ol, using sodium borohydride in a co-solvent system. medcraveonline.com While the original procedure does not specify the use of ultrasound, the introduction of ultrasonic irradiation could potentially accelerate this reduction step.

| Parameter | Conventional Method (e.g., Thermal Heating) | Potential Ultrasonication-Mediated Method | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours | nih.gov |

| Yield | Moderate to Good | Good to Excellent | nih.gov |

| Energy Consumption | High | Low | rsc.org |

| Reaction Conditions | Often requires high temperatures and pressures | Ambient temperature and pressure | mdpi.com |

Catalyst-Free and Green Solvent Applications

The development of catalyst-free and green solvent-based synthetic routes is a cornerstone of sustainable chemistry, aiming to minimize the environmental impact of chemical processes. acs.org Traditional methods for quinoline synthesis often rely on harsh conditions and toxic reagents. tandfonline.com In contrast, modern approaches emphasize the use of environmentally benign solvents like water and ethanol and, where possible, the elimination of catalysts. tandfonline.comresearchgate.net

A catalyst-free, multi-component protocol for the synthesis of dihydroquinolines has been developed, utilizing ultrasound irradiation in an aqueous medium. mdpi.com This method demonstrates the feasibility of forming the quinoline scaffold without the need for a catalyst, which simplifies purification and reduces waste. Similarly, the synthesis of functionalized quinolines from imines and styrene has been achieved under solvent-free and catalyst-free conditions, further exemplifying a green protocol.

The use of green solvents is another critical aspect of sustainable synthesis. tandfonline.com Water and ethanol are preferred solvents due to their low toxicity, availability, and minimal environmental impact. tandfonline.com For instance, the synthesis of pyrimido[4,5-b]quinolones has been successfully carried out in water at 90°C. tandfonline.com

| Green Solvent | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Water | Multi-component reactions | Non-toxic, non-flammable, inexpensive | tandfonline.commdpi.com |

| Ethanol | Cycloaddition reactions | Biodegradable, low toxicity | tandfonline.com |

| Ethanol:Water Mixture | Condensation reactions | Tunable polarity, enhanced solubility of reactants | tandfonline.com |

| Solvent-free | Condensation reactions | Reduced waste, simplified work-up |

Post-Synthetic Modifications and Derivatization from Precursors

Post-synthetic modification of the this compound scaffold offers a versatile platform for the generation of diverse analogues with potentially enhanced biological activities. The hydroxyl and the secondary amine (in the lactam form) groups are key functional handles for derivatization.

Alkylation of the quinolin-2(1H)-one core can occur at either the N1 or O2 position, with the outcome often dependent on the reaction conditions and the substitution pattern of the quinolinone ring. researchgate.net For instance, alkylation of various quinolin-2(1H)-ones with reagents like 2-bromoacetophenone or chloroacetone under basic conditions typically yields a mixture of N- and O-alkylated products, with N-alkylation being the major pathway. researchgate.net

The hydroxyl group at the 3-position can be a target for various transformations. For example, the synthesis of 2H-oxeto[2,3-b]quinolines has been achieved through the cyclization of 3-(hydroxymethyl)quinolin-2-ol derivatives. medcraveonline.com This involves the reduction of a 3-formyl group to the hydroxymethyl group, which then undergoes intramolecular cyclization. medcraveonline.com

Furthermore, the synthesis of quinoline-based chiral derivatizing reagents highlights the potential for introducing chirality into the molecule. researchgate.net This can be achieved by reacting the quinoline core with chiral auxiliaries, such as L-proline, to form diastereomers that can be separated by chromatography. researchgate.net

Derivatization can also be achieved through reactions involving the quinoline nitrogen. For example, N-amino-4,7-dimethyl-6-nitroquinoline-2-one has been used as a precursor to synthesize urea, thiourea, oxazole, and thiazole derivatives through reactions with phenyl isocyanate, phenyl isothiocyanate, and subsequent cyclization. sapub.orgresearchgate.net These examples showcase the rich chemistry available for the derivatization of the quinolin-2-one scaffold.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Detailed NMR data, which is crucial for confirming the precise arrangement of atoms within the molecule, remains unpublished for 6-Ethyl-3-(hydroxymethyl)quinolin-2-ol.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific chemical shifts, coupling constants, and integration values for the protons of this compound are not available in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The characteristic chemical shifts of the carbon atoms in the this compound structure have not been publicly reported.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Correlations from advanced 2D NMR experiments, which would definitively establish the connectivity between protons and carbons, are not available in published research.

Infrared (IR) Spectroscopy for Functional Group Identification

While IR spectroscopy would be expected to reveal the presence of key functional groups such as the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups, as well as aromatic C-H and C=C bonds, specific absorption frequencies for this compound are not documented in available sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Detailed mass spectrometry data, including the molecular ion peak and fragmentation patterns that would confirm the compound's molecular weight and structural components, are not publicly accessible.

High-Resolution Mass Spectrometry (HRMS)

Precise mass measurements from HRMS, which would provide the elemental composition of this compound, have not been found in a review of available scientific literature.

Due to the absence of this critical spectroscopic data, a detailed analysis and the creation of corresponding data tables for this compound cannot be provided at this time.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds within a mixture. In the analysis of quinoline (B57606) derivatives, GC-MS plays a crucial role in both qualitative and quantitative assessments. The gas chromatograph separates individual components of a sample, which are then introduced into the mass spectrometer for ionization and detection. researchgate.net

The mass spectrum of a compound provides a unique fragmentation pattern, which acts as a molecular fingerprint. For quinoline and its derivatives, a common fragmentation pathway involves the expulsion of a hydrogen cyanide (HCN) molecule from the molecular ion. chempap.org The resulting fragment ions provide valuable structural information. The specific substitution patterns on the quinoline ring, such as the ethyl and hydroxymethyl groups in this compound, will influence the fragmentation, leading to a characteristic mass spectrum that allows for its unambiguous identification. chempap.org The molecular weight of this compound is 203.24 g/mol . bldpharm.comchemenu.com

In the context of mixture analysis, GC-MS can be used to monitor the progress of synthesis reactions, identify byproducts, and assess the purity of the final product. For instance, in the synthesis of complex heterocyclic compounds, GC-MS is used to characterize intermediates and final products. researchgate.net

Table 1: GC-MS Data for a Representative Quinoline Derivative

| Parameter | Value |

| Retention Time (min) | Varies based on column and conditions |

| Molecular Ion (m/z) | 203 (for C12H13NO2) |

| Key Fragment Ions (m/z) | Dependent on specific fragmentation pathways |

Note: Specific retention times and fragmentation patterns for this compound would require experimental data which is not publicly available.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile and thermally labile compounds, making it highly suitable for many quinoline derivatives. nih.gov This technique couples the high separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov For complex samples, two-dimensional liquid chromatography (2D-LC) can be employed to enhance separation and peak capacity. nih.gov

In the analysis of quinoline derivatives, LC-MS is often used with electrospray ionization (ESI), typically in the positive ion mode. nih.gov This allows for the detection and quantification of compounds in various matrices. nih.gov The use of tandem mass spectrometry (LC-MS/MS) provides even greater specificity by monitoring specific fragmentation transitions for each compound, enabling simultaneous quantification and identification. nih.gov

LC-MS has been successfully applied to the analysis of quinolone antibiotics in environmental samples, demonstrating its sensitivity and robustness. nih.gov The limits of detection (LODs) and limits of quantification (LOQs) for quinolones were found to be in the low ng/g range, with good recovery rates and low variability. nih.gov Similar methodologies can be applied to the analysis of this compound.

Table 2: LC-MS Parameters for Quinoline Derivative Analysis

| Parameter | Typical Value/Condition | Reference |

| Chromatography | Reverse-phase (e.g., C18 column) | nih.gov |

| Mobile Phase | Acetonitrile/water with formic acid | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF), Triple Quadrupole | nih.govnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. Quinoline and its derivatives are known to exhibit intense π–π* transitions due to their aromatic nature. nih.gov The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (HOMO) to a higher energy one (LUMO). nih.gov The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic of a compound's electronic structure.

The electronic properties of quinoline derivatives can be tuned by the introduction of various functional groups. nih.gov Electron-donating groups can cause a bathochromic (red) shift in the absorption spectrum, while electron-withdrawing groups can lead to a hypsochromic (blue) shift. These shifts are due to changes in the energy gap between the HOMO and LUMO. nih.gov For this compound, the ethyl and hydroxymethyl groups will influence its UV-Vis spectrum.

Table 3: Representative UV-Vis Absorption Data for a Quinoline Derivative

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Ethanol | Data not available | Data not available |

| Methanol | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available |

Note: Specific experimental UV-Vis data for this compound is not publicly available.

X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Structure

For quinoline derivatives, X-ray crystallography has been used to determine the crystal structures of various compounds, revealing details about their solid-state packing and intermolecular interactions. researchgate.net For example, the crystal structure of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline was determined to be a monoclinic system. researchgate.net This level of structural detail is essential for establishing the absolute stereochemistry of chiral molecules and for understanding structure-activity relationships.

While a specific crystal structure for this compound is not found in the search results, the general applicability of X-ray diffraction to quinoline derivatives is well-established. researchgate.net

Table 4: Crystallographic Data for a Representative Quinoline Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 20.795(8) Å, b = 7.484(2) Å, c = 10.787(2) Å, β = 93.96(2)° |

| Volume (V) | 1674.8(6) ų |

Data for 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to calculate the empirical formula of the substance, which can be compared to the theoretical composition based on the proposed molecular formula.

For this compound, with a molecular formula of C₁₂H₁₃NO₂, the theoretical elemental composition can be calculated. bldpharm.comchemenu.com Experimental determination of the elemental composition through combustion analysis provides a crucial validation of the compound's identity and purity. noveltyjournals.com For a synthesized batch of a similar compound, 3-(hydroxymethyl)quinolin-2-ol, the experimentally found elemental composition was in close agreement with the calculated values for C₁₂H₁₃NO₂. medcraveonline.com

Table 5: Elemental Analysis Data for a Quinoline Derivative

| Element | Theoretical % (for C₁₂H₁₃NO₂) | Experimental % | Reference |

| Carbon (C) | 70.92 | 70.86 | medcraveonline.com |

| Hydrogen (H) | 6.45 | 6.48 | medcraveonline.com |

| Nitrogen (N) | 6.89 | 6.92 | medcraveonline.com |

Experimental data for the related compound 3-(hydroxymethyl)quinolin-2-ol. medcraveonline.com

Chemical Reactivity and Derivatization Pathways of 6 Ethyl 3 Hydroxymethyl Quinolin 2 Ol

Reactions of the Hydroxymethyl Group

The hydroxymethyl group is a primary alcohol and, as such, is expected to undergo typical oxidation, etherification, esterification, and nucleophilic substitution reactions.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be selectively oxidized to form an aldehyde or further oxidized to a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would be expected to convert 6-Ethyl-3-(hydroxymethyl)quinolin-2-ol to 6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The synthesis of the analogous 2-oxo-quinoline-3-carbaldehyde has been documented. medcraveonline.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, would likely lead to the formation of 6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

| Reactant | Reagent | Product |

| This compound | Pyridinium chlorochromate (PCC) | 6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde |

| This compound | Potassium permanganate (KMnO4) | 6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid |

Etherification and Esterification Reactions

The hydroxyl of the hydroxymethyl group can readily undergo etherification. For instance, reaction with an alkyl halide in the presence of a base, such as sodium hydride, would yield the corresponding ether.

Esterification can be achieved by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base or an acid catalyst. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can also facilitate the formation of esters with carboxylic acids. nih.gov

| Reaction Type | Reagents | Product Class |

| Etherification | Alkyl halide, Sodium hydride | 3-(Alkoxymethyl)-6-ethylquinolin-2-ol |

| Esterification | Acyl chloride, Base | 6-Ethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl acetate |

| Esterification | Carboxylic acid, EDC | 3-(Acyloxymethyl)-6-ethylquinolin-2-ol |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of the hydroxymethyl moiety can be converted into a better leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride. This facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including azides, cyanides, and amines.

Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring System

The quinoline ring system of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents—the activating ethyl group at C6 and the deactivating effect of the quinolin-2-one nucleus—will influence the position of substitution.

Halogenation Reactions

Halogenation of quinoline derivatives is a common transformation. nih.gov For this compound, direct halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to substitution at the electron-rich positions of the benzene (B151609) ring of the quinoline nucleus, typically at the C5 or C7 positions, ortho and para to the activating ethyl group.

Nitration and Sulfonation

Nitration can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group is expected to be introduced at the C5 or C7 position. Similarly, sulfonation with fuming sulfuric acid would likely result in the formation of the corresponding sulfonic acid derivative at one of these positions. The specific isomer obtained would depend on the precise reaction conditions. The synthesis of a tricyclic pyrrolo[3,2-f]quinoline system from a 6-amino-1-ethyl-4-oxoquinoline derivative involves a cyclization step using concentrated sulfuric acid, highlighting the reactivity of the quinoline ring under strongly acidic conditions. researchgate.net

| Reagent | Product Name |

| This compound | |

| 2-hydroxyquinoline-3-carbaldehyde | |

| 6-chloro-3-(hydroxymethyl)quinolin-2-ol | |

| 3-(hydroxymethyl)quinolin-2-ol | |

| 2-chloroquinoline-3-carbaldehyde | |

| 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | |

| 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde | |

| 8-hydroxyquinoline | |

| 6-amino-1-ethyl-4-oxoquinoline-3-carboxylic ester | |

| 6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| 6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Pyridinium chlorochromate | |

| Potassium permanganate | |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | |

| Sodium hydride | |

| p-toluenesulfonyl chloride | |

| N-bromosuccinimide | |

| N-chlorosuccinimide | |

| Nitric acid | |

| Sulfuric acid | |

| Fuming sulfuric acid |

Cyclization and Annulation Reactions to Form Fused Heterocycles

The presence of the hydroxymethyl group at the 3-position of this compound provides a key handle for intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. One notable transformation is the acid-catalyzed cyclization to form oxeto[2,3-b]quinoline derivatives.

In a related study, the synthesis of 2H-oxeto[2,3-b]quinolines was achieved through the cyclization of 3-(hydroxymethyl)quinolin-2-ol. medcraveonline.com This reaction typically proceeds under acidic conditions, where the primary alcohol of the hydroxymethyl group undergoes protonation, followed by an intramolecular nucleophilic attack by the oxygen of the 2-hydroxyl group (in its lactim tautomeric form) or the nitrogen of the lactam, leading to the formation of a four-membered oxetane (B1205548) ring fused to the quinoline core. The formation of the oxeto ring is confirmed by spectroscopic methods, such as a characteristic downfield shift in the 1H-NMR spectrum of the methylene (B1212753) protons of the newly formed ring system. medcraveonline.com For instance, the methylene protons of the hydroxymethyl group in the starting material appear at a certain chemical shift, which shifts significantly downfield upon cyclization to the oxetoquinoline. medcraveonline.com

Furthermore, the quinolin-2-one scaffold can undergo annulation reactions to form other fused systems, such as pyrano[3,2-c]quinolines. Although not specifically demonstrated for this compound, the reaction of 4-hydroxyquinolin-2-ones with various reagents illustrates the potential for such transformations. For example, one-pot multicomponent condensation between 2,4-dihydroxy-1-methylquinoline, malononitrile, and various aromatic aldehydes leads to the formation of pyrano[3,2-c]quinoline analogues. nih.gov This reaction proceeds via an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov Another approach involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, which can yield either pyrano[3,2-c]quinolones or furo[3,2-c]quinolones depending on the reaction conditions and the structure of the propargylic alcohol. nih.govrsc.org These examples highlight the versatility of the quinolinone system in constructing complex fused heterocycles.

Table 1: Examples of Cyclization and Annulation Reactions of Quinolinone Derivatives

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 3-(hydroxymethyl)quinolin-2-ol | Glacial acetic acid, reflux | 2H-oxeto[2,3-b]quinoline | Intramolecular Cyclization | medcraveonline.com |

| 2,4-dihydroxy-1-methylquinoline, malononitrile, aromatic aldehydes | Base-catalyzed one-pot multicomponent condensation | Pyrano[3,2-c]quinoline analogues | Annulation | nih.gov |

| 4-hydroxy-1-methylquinolin-2(1H)-one, propargylic alcohols | Acid-catalyzed tandem reaction | Pyrano[3,2-c]quinolones or Furo[3,2-c]quinolones | Annulation | nih.govrsc.org |

Regioselectivity and Stereochemical Control in Chemical Transformations

The regioselectivity of chemical transformations involving this compound is influenced by the electronic properties of the substituents on the quinoline ring. The ethyl group at the 6-position is an electron-donating group, which activates the carbocyclic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions relative to itself (i.e., positions 5 and 7). pressbooks.publibretexts.orgyoutube.com The 2-hydroxyl (or 2-oxo) and the 3-hydroxymethyl groups also influence the electron distribution within the heterocyclic ring.

Reactivity of the 2-Hydroxyl Group (e.g., Tautomerism and Derivatization)

The 2-hydroxyl group of this compound is a key site of reactivity, primarily due to the phenomenon of lactam-lactim tautomerism. This involves the equilibrium between the 2-hydroxyquinoline (B72897) (lactim) form and the quinolin-2(1H)-one (lactam) form. Spectroscopic studies, including 15N NMR, have been instrumental in evaluating this tautomeric equilibrium in related systems, which can be influenced by factors such as solvent polarity and pH. nih.govnih.gov In many cases, the lactam form is the predominant tautomer in solution. uni-muenchen.de

The ambident nucleophilic nature of the quinolin-2-one system, arising from this tautomerism, leads to the possibility of derivatization at either the nitrogen (N-alkylation/acylation) or the oxygen (O-alkylation/acylation) atom. The regioselectivity of these reactions is often dependent on the reaction conditions. For instance, alkylation of quinolin-2(1H)-ones with alkyl halides in the presence of a base like potassium carbonate in DMF often results in a mixture of N- and O-alkylated products. nih.gov The use of different bases and solvents can influence the N/O alkylation ratio. Distinguishing between the N- and O-alkylated isomers is crucial and can be achieved using various NMR techniques. nih.gov

The 2-hydroxyl group can undergo typical reactions of alcohols, such as etherification and esterification. For example, O-acylation can be achieved chemoselectively under acidic conditions using acyl halides or anhydrides, where the amine function of the heterocyclic ring is protonated, preventing its acylation. youtube.com These derivatization reactions provide a means to modify the properties of the parent molecule, which is a common strategy in medicinal chemistry to enhance biological activity or improve pharmacokinetic properties.

Table 2: Reactivity of the 2-Hydroxyl Group in Quinolin-2-one Systems

| Reaction Type | Description | Typical Products | Key Factors | Reference |

|---|---|---|---|---|

| Tautomerism | Equilibrium between lactam (quinolin-2(1H)-one) and lactim (2-hydroxyquinoline) forms. | Mixture of tautomers, often predominantly lactam. | Solvent, pH, temperature. | nih.govnih.govuni-muenchen.de |

| Alkylation | Reaction with alkyl halides in the presence of a base. | Mixture of N-alkylated and O-alkylated products. | Base, solvent, nature of the alkylating agent. | nih.govjuniperpublishers.com |

| Acylation | Reaction with acyl halides or anhydrides. | O-acylated or N-acylated products. | Reaction conditions (acidic vs. basic). | youtube.com |

Mechanistic Investigations of Molecular Interactions and Biological Pathways in Vitro Focused Research

Elucidation of Molecular Target Recognition and Binding Mechanisms In Vitro

The molecular interactions of quinoline-based compounds with their biological targets are fundamental to their pharmacological effects. The quinoline (B57606) ring system is a versatile nucleus that can engage in various non-covalent interactions, facilitating binding to diverse protein targets. nih.gov

For many quinoline derivatives, the primary mechanism of target recognition involves insertion into specific binding pockets of proteins. The planar quinoline core is particularly adept at participating in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the target protein. nih.gov For instance, docking studies of quinoline-based inhibitors targeting the c-Met kinase domain have highlighted crucial π-π stacking interactions between the quinoline ring and a tyrosine residue (Tyr1159). nih.gov

Furthermore, the nitrogen atom within the quinoline ring often acts as a hydrogen bond acceptor, forming key hydrogen bonds with backbone amide protons or side-chain hydrogens of amino acids like methionine. nih.gov This interaction plays a pivotal role in stabilizing the ligand-protein complex. For example, the interaction between the quinoline nitrogen and Met1160 is a critical stabilization factor in c-Met inhibitors. nih.gov In the context of PI3Kγ inhibition, the backbone NH of Val882 forms a hydrogen bond with the quinoline nitrogen. nih.gov

While specific studies on 6-Ethyl-3-(hydroxymethyl)quinolin-2-ol are limited, the presence of the quinolin-2-one core suggests that it likely shares these fundamental binding characteristics. The ethyl group at the 6-position may further enhance binding by interacting with hydrophobic pockets within the target protein, while the hydroxymethyl group at the 3-position can participate in additional hydrogen bonding.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement

Structure-activity relationship (SAR) studies of quinoline derivatives have provided valuable insights into the structural features that govern their biological activity. These studies systematically modify the quinoline scaffold to identify substituents that enhance potency and selectivity.

Generally, modifications at various positions of the quinoline ring can significantly impact activity. For instance, in a series of 2-substituted quinolines with antileishmanial activity, the introduction of different groups at the 2-position led to significant variations in potency. nih.gov Similarly, for quinolone antibacterials, substitutions at the C-2 position were historically considered unfavorable; however, certain ring structures between positions 1 and 2 have been shown to be active. nih.gov

The planarity between the 4-keto and 3-carboxylic acid groups is a critical determinant of biological activity in many quinolone molecules. nih.gov For quinolin-2-one derivatives, the nature and position of substituents play a crucial role. For example, in a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, the introduction of different functionalities at the carboxamide side chain was probed to understand its influence on bioactivity. mdpi.com

In the case of this compound, the ethyl group at the 6-position and the hydroxymethyl group at the 3-position are key determinants of its interaction profile. SAR studies on related compounds suggest that the ethyl group could contribute to hydrophobic interactions, potentially increasing binding affinity. The hydroxymethyl group, with its capacity for hydrogen bonding, could significantly enhance interactions with polar residues in a binding site. For example, in a study of 6-methoxy-2-arylquinolines as P-glycoprotein inhibitors, a hydroxymethyl group at the 4-position of the quinoline ring was found to be key for inhibitory activity. nih.gov

Mechanistic Analysis of Enzyme Inhibition or Activation In Vitro (e.g., Metalloprotease Activity)

Quinoline derivatives have been shown to inhibit a variety of enzymes through different mechanisms. A notable example is their ability to inhibit enzymes that act on DNA, such as DNA and RNA polymerases and DNA glycosylases involved in base excision repair. biorxiv.org Some quinoline-based compounds have demonstrated the ability to intercalate into DNA, which can in turn inhibit enzymes that bind to nucleic acids. biorxiv.org

The quinolin-2-one scaffold, in particular, has been identified as a core structure for inhibitors of various enzymes. For instance, derivatives of quinolin-2-one have been synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase (RT), an enzyme crucial for the viral replication cycle. nih.govnih.gov These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric pocket on the enzyme and inducing a conformational change that inactivates it. nih.govnih.gov

Furthermore, quinoline compounds have been investigated for their ability to modulate the activity of metalloenzymes. For example, copper-quinoline complexes have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. mdpi.com The catalytic activity in these systems is dependent on both the structure of the quinoline ligand and the nature of the copper salt used. mdpi.com

While direct evidence for this compound as a metalloprotease inhibitor is not available, the general ability of quinoline derivatives to chelate metal ions and interact with enzyme active sites suggests this as a potential area of activity.

Cellular and Biochemical Pathway Modulation Studies In Vitro (e.g., Cell-Based Assays, Ex Vivo Assays for Molecular Effects)

The diverse biological activities of quinoline derivatives are often a result of their ability to modulate various cellular and biochemical pathways. In vitro cell-based assays are crucial for elucidating these effects.

Many quinoline compounds have demonstrated potent anticancer activity by interfering with key cellular processes. researchgate.netnih.gov For example, certain 2H-quinolinone derivatives have been shown to induce cell cycle arrest at the G2/M or S phases and promote apoptosis in cancer cell lines. researchgate.netnih.gov The induction of apoptosis is often verified by observing increased activity of caspases, such as caspase 3/7, and changes in the levels of apoptosis-related proteins like p53 and Bcl-2. researchgate.net

Quinoline derivatives can also modulate signaling pathways critical for cell survival and proliferation, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways. nih.gov Some quinoline-based molecules have been developed as inhibitors of receptor tyrosine kinases like c-Met, VEGF receptors, and EGF receptors, which are pivotal in activating these carcinogenic pathways. nih.gov

In the context of neurodegenerative diseases, quinoline derivatives have been evaluated for their cytoprotective effects against oxidative stress. nih.gov For instance, certain 8-amino-quinoline derivatives have been shown to protect photoreceptor-like cells from hydrogen peroxide-induced cell death by reducing the generation of intracellular reactive oxygen species (ROS). nih.gov

Investigation of Intermolecular Forces in Protein-Ligand Complexes (e.g., Hydrogen Bonding, π-π Stacking, Van der Waals Forces)

The stability and specificity of protein-ligand complexes involving quinoline derivatives are governed by a combination of intermolecular forces. Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for studying these interactions at the atomic level.

Hydrogen Bonding: The nitrogen atom of the quinoline ring and any polar substituents are key sites for hydrogen bonding. As mentioned earlier, the quinoline nitrogen frequently acts as a hydrogen bond acceptor. nih.gov The hydroxyl group of the 3-(hydroxymethyl) substituent in this compound would be a prime candidate for forming strong hydrogen bonds with amino acid residues in a protein's binding pocket, acting as both a hydrogen bond donor and acceptor. The carbonyl group of the quinolin-2-one core also serves as a hydrogen bond acceptor.

π-π Stacking: The aromatic nature of the quinoline ring system makes it highly susceptible to π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and histidine. nih.gov These interactions are a major contributor to the binding affinity of many quinoline-based inhibitors.

Molecular docking studies of various quinoline derivatives have consistently highlighted the importance of these intermolecular forces in their binding modes. For example, the binding of quinolin-2-ones to DNA gyrase has been shown to involve hydrogen bond interactions with specific serine residues. researchgate.net

Academic Research Applications of Functionalized Quinolinols

Role as Versatile Building Blocks in Complex Organic Synthesis

Functionalized quinolinols, including scaffolds like 6-Ethyl-3-(hydroxymethyl)quinolin-2-ol, serve as highly adaptable building blocks in the field of organic synthesis. The inherent reactivity of the quinolinol core, combined with the specific functional groups, provides chemists with a powerful tool for constructing complex molecular architectures. chemrj.orgmdpi.com

The hydroxyl and hydroxymethyl groups on the this compound molecule are particularly significant. The phenolic hydroxyl group can undergo O-alkylation or O-arylation, while the primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into various esters and ethers. These transformations allow for the introduction of new functionalities and the extension of the molecular framework.

Modern synthetic strategies, such as multicomponent reactions (MCRs) and catalytic cross-coupling reactions, have greatly expanded the utility of quinoline (B57606) derivatives. nih.govbeilstein-journals.org These methods benefit from high atom economy and the ability to generate diverse molecular structures in a single step. nih.gov For instance, the core structure can be assembled through established methods like the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) with a ketone, followed by functional group modifications to yield the target compound. unc.edu The ethyl group at the C6 position influences the electronic properties and solubility of the molecule, which can be a crucial factor in designing synthetic routes and targeting specific properties in the final product.

| Potential Synthetic Transformations | Reagent/Condition Example | Resulting Functionality |

| Oxidation of hydroxymethyl group | Pyridinium (B92312) chlorochromate (PCC) | Aldehyde |

| Esterification of hydroxymethyl group | Acetic anhydride (B1165640), pyridine (B92270) | Acetate ester |

| O-alkylation of phenolic hydroxyl | Alkyl halide, base | Alkyl ether |

| Halogenation of quinoline ring | N-Bromosuccinimide (NBS) | Bromo-substituted quinoline |

Development of Chemical Probes for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems by interacting with a specific protein target. unc.edurochester.edu Quinoline and quinolinol derivatives are prominent scaffolds in the design of such probes, particularly fluorescent probes, due to their intrinsic photophysical properties. mdpi.com

A well-designed chemical probe should exhibit high potency and selectivity for its intended target. nih.govchemicalprobes.org The functional groups on this compound make it a promising candidate for development into a chemical probe. The hydroxymethyl group can be modified to incorporate a recognition moiety that binds to a specific biological target, while the quinolinol core can act as the fluorophore for detection. For example, quinolinol-based probes have been developed to detect reactive oxygen species (ROS) like hypochlorite (B82951) in living cells. mdpi.com In these "turn-on" probes, the quinolinol is initially non-fluorescent but becomes fluorescent upon reaction with the analyte. mdpi.com

The development process for a chemical probe involves iterative cycles of design, synthesis, and biological evaluation to optimize its properties, including cell permeability, target engagement, and selectivity. nih.govrochester.edu The ethyl group on the scaffold can enhance lipophilicity, potentially improving cell membrane permeability, which is a critical attribute for probes targeting intracellular proteins.

| Feature | Role in a Chemical Probe | Relevant Compound Class |

| Quinolinol Core | Serves as the fluorescent reporter. | Fluorescent Scaffolds |

| Hydroxymethyl Group | Site for attaching a target-binding ligand or reactive group. | Linkable Functional Groups |

| Ethyl Group | Modulates solubility and cell permeability. | Lipophilic Moieties |

Exploration in Materials Science Research

The unique electronic and photophysical properties of quinoline derivatives have led to their exploration in various areas of materials science. rochester.eduhrpub.org

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are widely used in the construction of OLEDs. bldpharm.comnih.gov Compounds like tris-(8-hydroxyquinoline) aluminum (Alq3) are classic examples of electron-transporting and light-emitting materials. chemrj.orgbldpharm.com The functionalized scaffold of this compound could be used to synthesize new materials for OLEDs. The ethyl and hydroxymethyl groups can be used to tune the material's properties, such as its emission color, thermal stability, and processability, which are critical for device performance. chemrj.orgbldpharm.com

Chemosensors: The fluorescence of quinolinol derivatives can be sensitive to the presence of specific metal ions or anions. This property allows for their use as chemosensors, where a change in fluorescence signals the detection of the target analyte. The design of such sensors often involves creating a binding site for the analyte that, when occupied, perturbs the electronic structure of the quinolinol fluorophore.

Electrochemical Storage Devices: Organic molecules are being investigated as alternative materials for electrodes in batteries, offering potential advantages like sustainability and flexibility. Quinone-type molecules, which can be derived from quinolinols through oxidation, are known for their redox activity and have been studied for lithium-ion storage. nih.gov The specific substituents on the quinoline ring can influence the redox potential and stability of the resulting material.

Precursors for the Synthesis of Advanced Heterocyclic Scaffolds and Frameworks

The quinoline ring system is itself a heterocycle, but it also serves as a starting point for the synthesis of more complex, multi-ring heterocyclic systems. cas.cnnih.gov The reactivity of the functional groups on this compound makes it an excellent precursor for creating advanced scaffolds. chemrj.org

For example, the hydroxymethyl group and the adjacent C4-H bond can participate in cyclization reactions to form fused furan (B31954) or pyran rings, leading to pyrano[3,2-c]quinoline structures. ambeed.com Furthermore, the quinolinol ring can be a component in domino reactions or multicomponent reactions that build complex polycyclic frameworks in a highly efficient manner. nih.gov These advanced heterocyclic scaffolds are of great interest in medicinal chemistry because they allow for the exploration of new three-dimensional chemical space, which can lead to the discovery of drugs with novel mechanisms of action. unc.educas.cn The synthesis of such complex molecules often relies on the strategic placement of functional groups on the initial building block, highlighting the utility of specifically substituted precursors like this compound. enamine.net

Future Research Directions and Emerging Avenues

Development of Highly Efficient and Sustainable Synthetic Strategies

The synthesis of quinoline (B57606) derivatives has been a long-standing area of chemical research, with many classical methods still in use. nih.gov However, these traditional approaches often suffer from drawbacks such as harsh reaction conditions, the use of hazardous materials, and low atom economy. nih.govacs.org Consequently, a major focus of future research will be the development of "green" and sustainable synthetic routes to 6-Ethyl-3-(hydroxymethyl)quinolin-2-ol and related compounds.

Key areas of development include:

Catalytic C–H Bond Activation: This modern strategy allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules, offering a more efficient and atom-economical approach to building the quinoline core and introducing substituents. mdpi.com

One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates can significantly reduce solvent waste, reaction time, and energy consumption. mdpi.comcapes.gov.br

Use of Greener Solvents and Catalysts: Research is ongoing to replace hazardous organic solvents with more environmentally benign alternatives like water. acs.orgcapes.gov.br Additionally, the development of reusable and non-toxic catalysts is a key goal. acs.org

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can often accelerate reaction rates, improve yields, and lead to cleaner reactions compared to traditional heating methods. nih.gov

An example of a greener approach is the development of a base-free and aqueous synthesis of quinolin-2(1H)-ones, which operates at ambient temperature with short reaction times and allows for the reuse of the reaction medium. capes.gov.br Such methodologies, if adapted for this compound, would represent a significant advancement in its sustainable production.

Advanced Computational Modeling for Predictive Reactivity and Interaction Profiling

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can guide experimental work. For a molecule like this compound, computational modeling can be employed to predict a wide range of properties and behaviors.

Future computational studies could focus on:

Predicting Reaction Outcomes: Quantum mechanical calculations can model reaction pathways and predict the feasibility and selectivity of potential chemical transformations, saving significant time and resources in the lab.

Understanding Molecular Interactions: Molecular docking and simulation studies can predict how the compound might interact with biological targets, such as enzymes or receptors. This is crucial for designing new therapeutic agents. nih.gov For instance, computational studies on pyrazolo[3,4-c]quinoline derivatives helped to rationalize their observed structure-affinity relationships with adenosine (B11128) receptors. nih.gov

Toxicity and Bioavailability Prediction: In silico methods can be used to estimate the potential toxicity and pharmacokinetic properties of a molecule, helping to prioritize which derivatives are most promising for further development. nih.gov

A comprehensive computational analysis of a large set of quinoline derivatives has already been performed to identify compounds with desirable drug-like properties, demonstrating the power of this approach. nih.gov

Integration of High-Throughput Methodologies for Mechanistic Discovery

High-throughput screening (HTS) is a technology that allows for the rapid testing of thousands of chemical compounds or reaction conditions. numberanalytics.comsigmaaldrich.com While often associated with drug discovery, HTS can also be a powerful tool for elucidating reaction mechanisms. acs.orgnih.gov

For this compound, HTS could be applied to:

Reaction Optimization: By running a large number of experiments with varying catalysts, solvents, temperatures, and other parameters, the optimal conditions for synthesizing or modifying the compound can be quickly identified. numberanalytics.com

Catalyst Discovery: HTS can be used to screen libraries of potential catalysts for a specific chemical transformation, accelerating the discovery of new and more efficient catalytic systems.

Mechanistic Probing: By systematically varying substrates and reagents and analyzing the products in a high-throughput manner, researchers can gain valuable data to support or refute a proposed reaction mechanism.

The use of robotic synthesis and automated analysis techniques are central to modern HTS platforms. numberanalytics.com For example, catalyst-coated glass beads (ChemBeads) are designed for high-throughput experimentation, simplifying the handling of solid catalysts in automated systems. sigmaaldrich.com

Exploration of Novel Chemical Transformations and Reactivity Patterns of the Compound

The quinoline ring system is known for its rich and diverse reactivity. nih.gov The specific functional groups of this compound—the ethyl group, the hydroxymethyl group, and the quinolin-2-ol core—offer multiple sites for further chemical modification.

Future research will likely explore:

Functionalization of the Quinoline Core: The nitrogen-containing ring and the benzene (B151609) ring of the quinoline scaffold can undergo various substitution reactions, allowing for the introduction of a wide range of new functional groups. nih.gov

Transformations of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups like ethers, esters, or halides, each opening up new avenues for creating derivatives.

Reactions at the Ethyl Group: While typically less reactive, the ethyl group could potentially be functionalized through advanced catalytic methods.

Hydrogenation of the Heterocycle: The catalytic reduction of the quinoline ring to a 1,2,3,4-tetrahydroquinoline (B108954) is a significant transformation that can dramatically alter the molecule's three-dimensional shape and biological activity. acs.org

The development of novel oxidative annulation strategies and the use of photoredox catalysis are expanding the toolbox for quinoline synthesis and modification. mdpi.com

Design of Targeted Molecular Tools and Probes Based on the this compound Scaffold

The quinoline scaffold is a key component in many fluorescent probes due to its favorable photophysical properties. acs.orgnih.gov This makes this compound a promising starting point for the design of molecular tools for chemical biology and medical imaging.

Potential applications in this area include:

Fluorescent Probes for Bioimaging: By attaching specific targeting moieties or environmentally sensitive dyes to the quinoline scaffold, researchers can create probes that light up in the presence of specific ions, molecules, or cellular organelles. acs.orgnih.gov For example, quinoline-based probes have been developed for sensing intracellular pH and targeting lysosomes. nih.gov

Targeted Drug Delivery: The quinoline scaffold can be incorporated into larger molecules designed to deliver a therapeutic agent to a specific site in the body, such as a tumor.

Protein Scaffold-Based Probes: Small, stable protein scaffolds can be engineered to bind to specific cancer biomarkers. nih.gov The this compound moiety could potentially be conjugated to such scaffolds to create highly specific imaging agents.

The modular nature of the quinoline scaffold allows for the rational design of probes with tunable properties, making it a highly adaptable platform for developing new molecular tools. acs.org

Q & A

Q. Which analytical methods validate the compound’s identity and purity in cross-disciplinary studies?

- Methodological Answer :

- Orthogonal validation : Combine LC-MS (quantification), ¹H NMR (structural confirmation), and XRD (polymorph analysis) .

- Reference standards : Cross-check with CAS 15644-90-3 (similar quinoline derivative) for retention time and spectral alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products